Aloe-emodin-glucoside

NSCLC Apoptosis Glycosylation

Researchers investigating G-quadruplex-mediated transcriptional regulation in oncology face limited availability of validated anthraquinone glycosides with characterized DNA-binding selectivity. Aloe-emodin-glucoside (CAS 29010-56-8) addresses this gap as a G-quadruplex ligand selective for c-KIT and c-MYC oncogene promoters (affinity ~10⁵ M⁻¹) with demonstrated superiority over duplex DNA. • Selective c-KIT/c-MYC G4-DNA binding (10⁵ M⁻¹) with superiority over duplex DNA • Inhibits A549 NSCLC cell growth; reduces tumor volume in xenografts (13-26 mg/kg/day) • PI3K-dependent glucose uptake stimulation via IRβ/IRS-1/PKB pathway in myotubes & adipocytes Supplied as ≥98% pure solid powder with full analytical characterization. Global shipping with appropriate cold-chain packaging ensures integrity upon receipt.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 29010-56-8
Cat. No. B1665713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe-emodin-glucoside
CAS29010-56-8
SynonymsAloe-emodin-glucoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
InChIKeyASQHVCDULHERIH-JNHRPPPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloe-emodin-glucoside: Glycosylated Anthraquinone for Oncogene & Metabolic Research


Aloe-emodin-glucoside (CAS 29010-56-8), also known as aloe-emodin-8-O-β-D-glucopyranoside, is an anthraquinone glycoside naturally occurring in Aloe vera and Rheum species [1]. As the glycosylated derivative of aloe-emodin, it features a glucose moiety that modifies its physicochemical profile and confers distinct biological properties relative to its aglycone [2]. This compound has been characterized for its ability to bind G-quadruplex DNA structures in oncogene promoters [1], to stimulate glucose transport via PI3K-dependent mechanisms [3], and to exhibit enhanced aqueous solubility compared to non-glycosylated anthraquinones [2].

1
Glycosylated Anthraquinone Probe
Distinct target engagement profile vs. aglycone due to glucose moiety
2
Enhanced Aqueous Solubility
Supports in vitro assays and formulation studies compared to non-glycosylated analogs
3
Multi-Pathway Research Tool
Reported for G-quadruplex DNA binding, insulin signaling, and cell growth inhibition studies

Why Aloe-emodin-glucoside Differs from Aloe-emodin and Aloin


Glycosylation of anthraquinones fundamentally alters their physicochemical properties, cellular uptake kinetics, and molecular target engagement profiles. While the aglycone aloe-emodin and the C-glycoside aloin share the anthraquinone core, aloe-emodin-glucoside exhibits distinct behavior in DNA-binding assays [1] and differential anticancer efficacy in NSCLC models [2]. The presence and position of the glycosidic linkage influence water solubility, membrane permeability, and metabolic stability, leading to divergent pharmacokinetic and toxicokinetic profiles that preclude direct interchangeability [3].

Attribute
Aloe-emodin-glucoside
Aloe-emodin / Aloin
Glycosylation
O-glycoside; distinct solubility & permeability
Aglycone or C-glycoside; different uptake kinetics
Cellular Activity
Reported greater cell growth inhibition in NSCLC models; apoptosis via MEK/ERK and Akt
Lower inhibition in same models; pathway engagement may differ
DNA Binding
G-quadruplex stabilizer (c-KIT, c-MYC); higher selectivity over duplex DNA
Aloin: weaker G-quadruplex stabilization; aglycone: not reported
Metabolic Pathway
Metabolite of emodin glucoside; dose-dependent shift in toxicokinetics
Aloe-emodin: distinct accumulation and slower clearance

Key Evidence Differentiating Aloe-emodin-glucoside from Analogs


Anti-Proliferative Efficacy in NSCLC Models

In a direct head-to-head comparison, aloe emodin 3-O-glucoside (AE3G) at 5-50 μM demonstrated significantly greater inhibition of A549 NSCLC cell growth, attachment, and migration compared to its aglycone aloe emodin (AE), with enhanced induction of cytochrome c release and Bax expression [1]. In vivo, intraperitoneal injection of AE3G at 13 and 26 mg/kg/day reduced tumor volume and weight in xenograft NSCLC mice, while maintaining no significant cytotoxicity against noncancerous Vero cells [1].

NSCLC Cell-Model Comparison
Head-to-head
AE3G: Greater inhibition of A549 cell growth, attachment, migration; tumor volume reduction at 13–26 mg/kg/day
vs
Aloe emodin: Lesser inhibition under same conditions
Reported cell-model response context
Direct comparison; exact fold difference not quantified
NSCLC Apoptosis Glycosylation

G-Quadruplex DNA Binding Profile vs. Aloin

Comparative binding studies using absorption and fluorescence titration, dye displacement, and calorimetry revealed that aloe-emodin-8-glucoside exhibits potent quadruplex-binding activity toward c-KIT and c-MYC promoter sequences, with binding affinity values on the order of 10⁵ M⁻¹, which is higher than its affinity for duplex DNA [1]. In contrast, aloin showed weaker binding stabilization to the c-KIT G-quadruplex in the same study [1].

G-Quadruplex Affinity
Reported
Binding affinity ~10⁵ M⁻¹ for c-KIT and c-MYC G-quadruplexes
Supports oncogene promoter stabilization studies
Higher selectivity over duplex DNA; aloin showed weaker stabilization
G-quadruplex Oncogene DNA binding

Insulin-Mimetic Glucose Transport Stimulation

Aloe emodin-8-O-glycoside (AEG) stimulated a dose-dependent increase in glucose uptake activity in L6 myotubes and 3T3L1 adipocytes through activation of insulin receptor beta (IRβ), IRS-1, PI3K, and PKB [1]. AEG also enhanced glycogen synthesis via inhibition of GSK-3β [1]. This insulin-mimetic mechanism is not reported for the aglycone aloe-emodin under the same conditions.

Insulin-Mimetic Mechanism
Cross-study comparable
Dose-dependent glucose uptake via PI3K/IRβ/IRS-1/PKB; glycogen synthesis via GSK-3β inhibition
Distinct signaling tool for metabolic disease research
Mechanism not reported for aloe-emodin aglycone
Glucose transport Insulin resistance Glycogen synthesis

Metabolic Fate Divergence from Emodin Glucoside

In a rat toxicokinetics study, oral administration of emodin-8-O-β-D-glucoside (EG) resulted in the detection of aloe-emodin-8-O-β-D-glucoside as a metabolite, alongside emodin, aloe-emodin, and hydroxyemodin [1]. Notably, both aloe-emodin-8-O-β-D-glucoside and emodin disappeared with increasing EG dose, indicating a dose-dependent shift in metabolic pathway [1]. Aloe-emodin exhibited increased plasma exposure and accumulation, while the glucoside form showed distinct kinetic behavior [1].

Toxicokinetic Fate
Class-level inference
Aloe-emodin-8-glucoside: metabolite of emodin glucoside; disappears at high dose
vs
Aloe-emodin: increased plasma exposure & accumulation
Supports interpretation of in vivo exposure differences
Rat model; dose-dependent pathway shift observed
Toxicokinetics Metabolism Pharmacokinetics

Research Applications of Aloe-emodin-glucoside


NSCLC Therapeutic Development

Procure aloe-emodin-glucoside for NSCLC research programs where enhanced anti-proliferative and pro-apoptotic efficacy relative to aloe-emodin is required. The compound's demonstrated superiority in inhibiting A549 cell growth and reducing tumor volume in xenograft models (13-26 mg/kg/day) supports its use as a lead candidate for further preclinical development of glycosylated anthraquinone-based NSCLC therapies [1].

G-Quadruplex Oncogene Promoter Studies

Select aloe-emodin-8-glucoside for investigations into G-quadruplex stabilization of c-KIT and c-MYC oncogene promoters. Its binding affinity (10⁵ M⁻¹ order) and superior selectivity over duplex DNA, compared to aloin's weaker stabilization, make it the preferred tool compound for biophysical and cellular studies of quadruplex-mediated transcriptional regulation [2].

Insulin Signaling & Glucose Metabolism Research

Utilize aloe emodin-8-O-glycoside (AEG) in metabolic disease research focused on insulin resistance and type 2 diabetes. Its demonstrated ability to stimulate glucose uptake via PI3K-dependent activation of IRβ, IRS-1, and PKB in L6 myotubes and 3T3L1 adipocytes positions it as a unique insulin-mimetic tool not replicated by the aglycone aloe-emodin [3].

Pharmacokinetic & Metabolic Profiling

Employ aloe-emodin-glucoside as a reference standard in toxicokinetic and metabolic investigations of anthraquinone glycosides. Its identification as a key metabolite of emodin-8-O-β-D-glucoside, with distinct dose-dependent disappearance and plasma exposure kinetics in rat models, supports its use in developing analytical methods (HPLC, MS, NMR) for quantifying anthraquinone metabolites in biological matrices [4].

Application
Selection Property
Validation Focus
NSCLC cell-model research
Glycosylation-enhanced cell growth inhibition
Apoptosis and migration endpoints in A549 models
G-quadruplex oncogene promoter studies
Selective G-quadruplex binding over duplex DNA
c-KIT/c-MYC stabilization assays
Insulin signaling & glucose metabolism research
Insulin-mimetic PI3K pathway activation
Glucose uptake and glycogen synthesis in L6/3T3L1 cells
Pharmacokinetic & metabolic profiling studies
Metabolite identity & toxicokinetic behavior
Plasma exposure kinetics and dose-dependent metabolite shift

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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